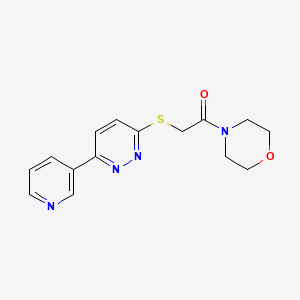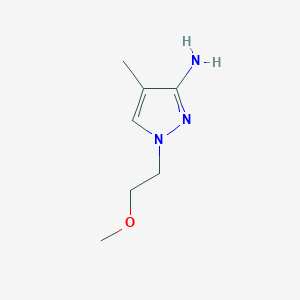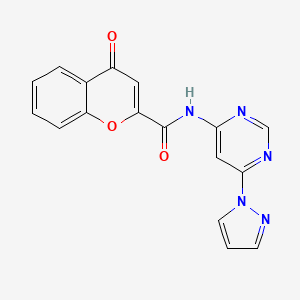
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the coupling of pyrazole and pyrimidine derivatives. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including hydrazones, pyrazoles, and oxadiazole-2-thiol .Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide” are not available, similar compounds have been synthesized through reactions with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a predicted boiling point of 492.7±35.0 °C, a predicted density of 1.38±0.1 g/cm3, and a predicted pKa of 5.08±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, including structures similar to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide, for their potential as anticancer and anti-5-lipoxygenase agents. The synthesized compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The study's findings contribute to understanding the structure-activity relationships of these compounds, highlighting their potential in therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Banothu et al. (2013) reported the synthesis of novel fused pyrano pyrimidinones, structurally related to the compound of interest, by condensing 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles with 2-oxo-2H-chromene-3-carboxylic acid. The study highlighted the compounds' significant in vitro antimicrobial activities against various bacterial strains, such as Escherichia coli, and antifungal activities against Candida rugosa, demonstrating their potential in developing new antimicrobial agents (Banothu et al., 2013).
Catalysis in Synthesis
Heravi et al. (2007) explored the use of heteropolyacids in synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, closely related to the compound . The study demonstrated an efficient catalytic method that could provide a sustainable and high-yield approach to synthesizing such compounds, which are of interest in various scientific research applications, including medicinal chemistry (Heravi et al., 2007).
Zukünftige Richtungen
The future directions for research on “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide” could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, a new hybrid compound with promising biological activity was efficiently synthesized by the reaction of a similar compound with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .
Eigenschaften
IUPAC Name |
4-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-12-8-14(25-13-5-2-1-4-11(12)13)17(24)21-15-9-16(19-10-18-15)22-7-3-6-20-22/h1-10H,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEBDWJAOSDPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)


![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)
![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)
![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)
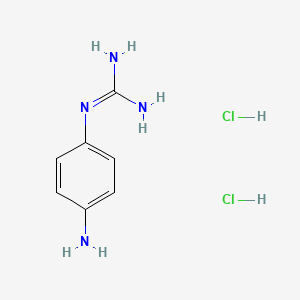
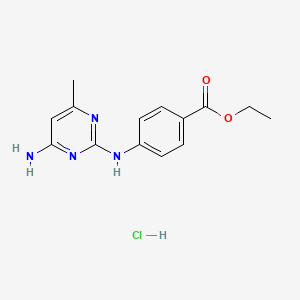

![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915140.png)
